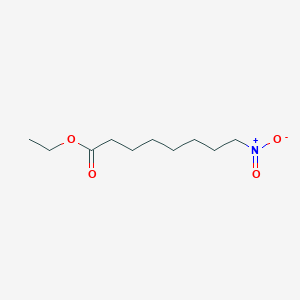

Ethyl 8-nitrooctanoate

Beschreibung

Ethyl 8-nitrooctanoate is an organic compound with the molecular formula C10H19NO4 It is an ester derivative of octanoic acid, featuring a nitro group at the 8th position of the carbon chain

Eigenschaften

CAS-Nummer |

13154-42-2 |

|---|---|

Molekularformel |

C10H19NO4 |

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

ethyl 8-nitrooctanoate |

InChI |

InChI=1S/C10H19NO4/c1-2-15-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3 |

InChI-Schlüssel |

TVKYMYQYGRCVMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCCCCC[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 8-nitrooctanoate can be synthesized through a multi-step process involving the nitration of octanoic acid derivatives. One common method involves the bromination of octanoic acid to form ethyl 8-bromooctanoate, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of ethyl 8-nitrooctanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure safety and efficiency, given the reactive nature of the chemicals involved.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-nitrooctanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro acids or nitro alcohols.

Reduction: Formation of ethyl 8-aminooctanoate.

Substitution: Formation of various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-nitrooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 8-nitrooctanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing octanoic acid derivatives that may interact with lipid metabolism pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of a nitro group.

Ethyl octanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

8-Nitrooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 8-nitrooctanoate is unique due to the presence of both an ester and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

Ethyl 8-nitrooctanoate is a nitro compound that has garnered interest in the field of biological research due to its potential antimicrobial properties and implications in various biochemical pathways. This article explores the biological activity of ethyl 8-nitrooctanoate, including its mechanisms of action, efficacy against different pathogens, and relevant case studies.

Chemical Structure and Properties

Ethyl 8-nitrooctanoate is characterized by its nitro group (-NO2) attached to an octanoate chain. This structure allows it to participate in various chemical reactions, enhancing its biological activity. The presence of the nitro group is crucial for its interaction with biological systems, particularly in microbial inhibition.

The biological activity of ethyl 8-nitrooctanoate can be attributed to several mechanisms:

- Disruption of Metabolic Pathways : Ethyl 8-nitrooctanoate has been shown to disrupt hydrogenase activity in bacteria, which is essential for their energy metabolism. This disruption leads to reduced growth rates in pathogenic strains such as Escherichia coli O157:H7 and Salmonella Typhimurium DT104 .

- Inhibition of Biofilm Formation : Preliminary studies suggest that this compound may inhibit biofilm formation, which is a critical factor in bacterial virulence and resistance to antibiotics.

- Reactive Oxygen Species (ROS) Generation : The nitro group can generate reactive oxygen species, leading to oxidative stress in microbial cells, ultimately causing cell death.

Antimicrobial Activity

Ethyl 8-nitrooctanoate exhibits significant antimicrobial properties against various pathogens. A comparative study indicated that it was more effective than α-lipoic acid in inhibiting the growth of E. coli and S. Typhimurium during log phase growth in buffered tryptic soy broth .

Table 1: Antimicrobial Efficacy of Ethyl 8-Nitrooctanoate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli O157:H7 | 0.5 mM | |

| S. Typhimurium DT104 | 0.3 mM | |

| Listeria monocytogenes | 0.7 mM |

Case Studies

Several case studies have highlighted the potential applications of ethyl 8-nitrooctanoate in food safety and veterinary medicine:

- Case Study 1 : A study investigated the impact of ethyl 8-nitrooctanoate on reducing the population of E. coli O157:H7 in cattle feedlots. Results showed a significant reduction in pathogen load when ethyl 8-nitrooctanoate was included in the diet .

- Case Study 2 : Another research focused on the use of ethyl 8-nitrooctanoate as a feed additive in poultry farming, demonstrating its effectiveness in controlling Salmonella spp. and improving overall animal health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.